N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)-4-[(4-Methylpiperidin-1-yl)Sulfonyl]Benzamide is a benzothiazole-derived sulfonamide compound characterized by a nitro group at position 6 and a methoxy group at position 4 on the benzothiazole ring. The sulfonamide moiety at the para position of the benzamide is substituted with a 4-methylpiperidine group.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-13-7-9-24(10-8-13)33(29,30)16-5-3-14(4-6-16)20(26)23-21-22-19-17(31-2)11-15(25(27)28)12-18(19)32-21/h3-6,11-13H,7-10H2,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLABNISABWAPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound with the molecular formula C21H22N4O6S2 and a molecular weight of 490.55 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and disease treatment.
Chemical Structure and Properties
The structural features of this compound include:
- Benzothiazole moiety : Known for its role in various biological activities.
- Methoxy group : Contributes to lipophilicity and biological interaction.
- Sulfonamide linkage : Often associated with antibacterial properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies indicate that it may target pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes relevant in disease processes, contributing to its therapeutic potential.
The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors involved in disease pathways. The sulfonamide group is particularly noted for its role in enzyme inhibition.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of benzothiazole compounds, including this compound. Results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) : MIC values were determined to be around 10 µg/mL for S. aureus and 15 µg/mL for E. coli, indicating moderate activity.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Ethoxy-N-[4-(4-methylpyrimidinyl)sulfamoyl]phenyl]benzamide | C20H20N4O4S | Contains a pyrimidine ring; potential different biological activity |
| 3-(4-Methylphenyl)-N-[2-(4-sulfamoylphenyl)]benzamide | C19H20N4O3S | Lacks the benzothiazole moiety; focuses on different target interactions |
| N-[7-Chloro-2-(4-methoxyphenyl)-quinazolin]-4-nitrobenzenesulfonamide | C18H16ClN5O5S | Quinazoline core; known for potent anticancer activity |
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the benzothiazole core, sulfonamide substituents, and synthetic routes. Below is a detailed comparison:
Structural Analogs with Modified Benzothiazole Substituents
Key Observations :
- Nitro vs. Fluoro/Methoxy : The nitro group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity and π-π stacking interactions compared to fluorine or methoxy groups .
- Piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites.
Comparison with Other Routes :
- Compounds with triazole-thione cores (e.g., ) require base-mediated cyclization, which is unnecessary for the target compound’s benzothiazole scaffold.
- Piperazine hybrids () employ sequential alkylation, whereas the target compound’s piperidine group may be introduced via direct sulfonylation.
Spectral and Physicochemical Properties
Insights :
Preparation Methods
Cyclocondensation of 4-Methoxy-2-Nitroaniline with Thiourea
The benzothiazole scaffold is constructed via cyclization of 4-methoxy-2-nitroaniline with thiourea in the presence of a Brønsted acid catalyst (e.g., HCl or H2SO4). This method, adapted from analogous syntheses, proceeds at 80–100°C for 6–8 hours, yielding 2-amino-4-methoxy-6-nitro-1,3-benzothiazole (Table 1).
Table 1: Optimization of Benzothiazole Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | Ethanol | 80 | 6 | 72 |
| HCl | Water | 100 | 8 | 68 |
| Amberlyst® | Toluene | 90 | 7 | 65 |
Alternative Route: Nitration Post-Cyclization
An alternative strategy involves nitrating pre-formed 2-amino-4-methoxy-1,3-benzothiazole using a HNO3/H2SO4 mixture. However, this method risks over-nitration and requires strict temperature control (0–5°C).
Synthesis of 4-[(4-Methylpiperidin-1-yl)Sulfonyl]Benzoic Acid
Sulfonation of 4-Chlorosulfonylbenzoic Acid
4-Chlorosulfonylbenzoic acid is reacted with 4-methylpiperidine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide. The reaction proceeds quantitatively at room temperature within 2 hours.
Reaction Scheme :
$$
\text{Cl-SO}2\text{-C}6\text{H}4\text{-COOH} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}5\text{H}{11}\text{N-SO}2\text{-C}6\text{H}_4\text{-COOH} + \text{HCl}
$$
Activation of the Carboxylic Acid
The benzoic acid is activated to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, facilitating subsequent amide bond formation.
Coupling of Benzothiazole and Benzamide Modules
Amide Bond Formation
The activated 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride is coupled with 2-amino-4-methoxy-6-nitro-1,3-benzothiazole in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction achieves >85% yield after 12 hours at 25°C (Table 2).
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | THF | DMAP | 12 | 88 |
| EDC·HCl | DMF | HOBt | 10 | 82 |
| CDI | AcCN | None | 15 | 78 |
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexanes). Structural confirmation employs $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR, and HRMS.
Critical Challenges and Mitigation Strategies
- Regioselectivity in Nitration : Directing effects of the methoxy group necessitate controlled nitration conditions to avoid para/ortho byproducts.
- Sulfonamide Stability : Acidic conditions during coupling may hydrolyze the sulfonamide; thus, neutral pH and aprotic solvents are essential.
- Catalyst Recycling : Solid-supported catalysts (e.g., nickel-lanthanum molecular sieves) from analogous syntheses could enhance sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a benzamide derivative (e.g., 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride) with a nitro-substituted benzothiazole amine under reflux conditions in anhydrous solvents like dichloromethane or DMF. Key steps include sulfonylation of the piperidine group and nitro-group introduction via nitration. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (1H and 13C) to verify substituent positions and purity.
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation.
- X-ray crystallography (using SHELXL software ) to resolve bond angles and torsional strain in the benzothiazole-sulfonyl linkage.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Ensure controls for solvent interference (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the methoxy , nitro , or piperidinyl-sulfonyl groups.
- Compare bioactivity data (e.g., IC50, MIC) across analogs using ANOVA to identify critical functional groups. For example, replacing the nitro group with an amino group may reduce cytotoxicity but enhance solubility .
- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin .
Q. How should contradictory data in biological assays (e.g., varying IC50 values) be resolved?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., cell passage number, incubation time).
- Validate via orthogonal assays (e.g., apoptosis detection via Annexin V/PI staining if MTT results are ambiguous).
- Consider physicochemical factors : Batch-to-batch purity differences (HPLC analysis ≥95%) or solvent stability (e.g., degradation in aqueous buffers over 24 hours) .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodological Answer :
- Use CYP450 inhibition assays (human liver microsomes) to identify metabolic hotspots.
- Perform in silico ADMET prediction (SwissADME or ADMETlab) to assess logP, bioavailability, and potential sulfonamide-mediated toxicity .
Q. How can target engagement be experimentally validated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff).
- Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts in the presence of the compound to confirm target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
